N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide is an organic compound that belongs to the class of thieno[2,3-d]pyrimidinedione derivatives. This compound has garnered significant attention due to its potential biological activity and applications in various fields, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in the modulation of cell excitability .
Biochemical Pathways
The activation of GIRK channels affects the potassium ion flow across the cell membrane, which is a crucial aspect of cellular excitability . This can have downstream effects on various physiological processes, including heart rate regulation and neurotransmission .
Result of Action
The activation of GIRK channels by this compound can lead to changes in cellular excitability. This can have various molecular and cellular effects, depending on the specific cell type and the physiological context .
Biochemical Analysis
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound has been found to display nanomolar potency as a GIRK1/2 activator .
Cellular Effects
The compound’s activation of GIRK channels influences cell function by modulating excitability . This can have impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with GIRK channels . It acts as a potent and selective GIRK1/2 activator .
Temporal Effects in Laboratory Settings
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over prototypical urea-based compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with 1,1-dioxidotetrahydrothiophene-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to sulfide derivatives.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of potassium channels.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with similar structural features and biological activity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Shares the thieno[2,3-d]pyrimidinedione core structure but with different substituents.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct biological activity and selectivity towards GIRK1/2 channels. This selectivity makes it a valuable tool in pharmacological research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N,3,5-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-10-6-11(2)8-12(7-10)14(16)15(3)13-4-5-19(17,18)9-13/h6-8,13H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIZWRQNAUWZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C2CCS(=O)(=O)C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.